molecular formula C20H26N2O3S B11634140 N~2~-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer: B11634140
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: VXVVJMRVYSZBJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a glycinamide backbone substituted with various functional groups, including a phenylsulfonyl group and dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the formation of the glycinamide backbone through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the glycinamide backbone in the presence of a base such as triethylamine.

    Substitution with Dimethylphenyl and Methylpropyl Groups: The final step involves the substitution of the remaining hydrogen atoms on the glycinamide backbone with the dimethylphenyl and methylpropyl groups through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N2-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or sulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N~2~-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N2-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~2~-(2,3-dimethylphenyl)-N-(2-methylpropyl)glycinamide: Lacks the phenylsulfonyl group.

    N~2~-(phenylsulfonyl)glycinamide: Lacks the dimethylphenyl and methylpropyl groups.

Uniqueness

N~2~-(2,3-dimethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H26N2O3S

Molekulargewicht

374.5 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C20H26N2O3S/c1-15(2)13-21-20(23)14-22(19-12-8-9-16(3)17(19)4)26(24,25)18-10-6-5-7-11-18/h5-12,15H,13-14H2,1-4H3,(H,21,23)

InChI-Schlüssel

VXVVJMRVYSZBJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.